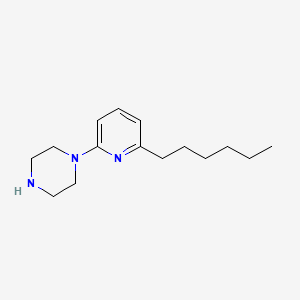

Piperazine, 1-(6-hexyl-2-pyridinyl)-

Description

Structure

3D Structure

Properties

CAS No. |

120144-99-2 |

|---|---|

Molecular Formula |

C15H25N3 |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

1-(6-hexylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C15H25N3/c1-2-3-4-5-7-14-8-6-9-15(17-14)18-12-10-16-11-13-18/h6,8-9,16H,2-5,7,10-13H2,1H3 |

InChI Key |

JHZPBMMAYNSZEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NC(=CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 6 Hexyl 2 Pyridinyl Piperazine and Congeneric Structures

Strategic Development of N-Arylation Approaches for Piperazine (B1678402) Ring Systems

The formation of the crucial C-N bond between the piperazine and pyridine (B92270) rings is a key step in the synthesis of 1-(6-hexyl-2-pyridinyl)piperazine. Several strategies have been developed to achieve this, each with its own set of advantages and challenges.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyridinyl-Piperazine Bond Formation

Nucleophilic aromatic substitution (SNAr) represents a classical and direct approach for forging the pyridinyl-piperazine linkage. This method typically involves the reaction of piperazine with an activated pyridinyl precursor, usually a 2-halopyridine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. The reaction proceeds through a Meisenheimer complex intermediate.

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group on the pyridine ring and the reaction conditions. Generally, fluorine is the best leaving group, followed by chlorine and bromine. The reaction is often carried out in the presence of a base to neutralize the generated hydrohalic acid.

Table 1: Examples of SNAr Reactions for Pyridinyl-Piperazine Synthesis

| Pyridine Substrate | Piperazine Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyrimidine | Piperazine | K2CO3 | Water | 60-65 | 88 | nih.gov |

| 2,4-Dichloropyridine | Aniline Derivatives | Various | Various | Various | Good | researchgate.net |

| 2-Bromopyrimidine | N-Methylaniline | Not specified | Not specified | Not specified | High | acs.org |

Challenges in SNAr reactions include the potential for side reactions, such as the formation of bis-arylated products, and the need for relatively harsh reaction conditions in some cases. However, its operational simplicity and the availability of starting materials make it a valuable tool in the synthesis of pyridinylpiperazines.

Transition Metal-Catalyzed Coupling Reactions for N-Pyridinylpiperazine Synthesis, Emphasizing Palladium-Mediated Processes

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have become a cornerstone of modern organic synthesis and offer a powerful alternative to SNAr for the formation of the pyridinyl-piperazine bond. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or triflates. nih.gov

This methodology offers several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional SNAr reactions. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. A variety of phosphine-based ligands have been developed to facilitate these transformations, each with specific applications. For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in the amination of challenging substrates. rsc.org

Table 2: Palladium-Catalyzed Synthesis of N-Pyridinylpiperazines

| Pyridine Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Chlorides | Piperazine | Pd(OAc)2 | Various | NaOtBu | Toluene | RT-100 | up to 97 | nih.gov |

| 1-(2-Pyridyl)piperazine | 4-Bromotoluene | (NHC)Pd(allyl)Cl | NHC | NaOtBu | Dioxane | 100 | 96 | rsc.org |

| 2-Chloropyridine | Piperazine | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 100 | 98 | nih.gov |

The development of aerobic and solvent-free Buchwald-Hartwig amination protocols further enhances the practical applicability and environmental friendliness of this method. nih.gov

Exploration of Alternative Synthetic Strategies for Piperazine-Pyridinyl Scaffolds

Beyond SNAr and palladium catalysis, other innovative methods have been explored for the construction of piperazine-pyridinyl systems.

Ugi Multicomponent Reactions: The Ugi reaction, a one-pot process involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, provides a rapid and efficient route to diverse molecular scaffolds. thieme-connect.combilkent.edu.trnih.govnih.govthieme-connect.com By employing a diamine like piperazine in a "split-Ugi" approach, it is possible to generate complex piperazine derivatives that can be further elaborated to include the pyridinyl moiety. nih.gov This strategy is highly valued for its ability to generate molecular diversity from simple building blocks. thieme-connect.com

Aziridine (B145994) Ring Opening: The ring-opening of activated aziridines with suitable nucleophiles is a well-established method for the synthesis of 1,2-diamines and their derivatives. acs.orgresearchgate.netnih.govmdpi.comresearchgate.net In principle, the reaction of a pyridinyl nucleophile with an aziridine precursor, or the opening of an aziridine with a pyridine-containing amine, can lead to the formation of the piperazine-pyridinyl scaffold, often with a high degree of stereocontrol. acs.orgresearchgate.net

Intermolecular Cycloaddition Reactions: [3+2] cycloaddition reactions offer a powerful tool for the construction of five-membered heterocyclic rings. nih.gov While not a direct method for forming the six-membered piperazine ring, these reactions can be employed to create complex heterocyclic systems that are linked to a piperazine core. For instance, the reaction of a piperazine-linked enaminone with a hydrazonoyl chloride can yield piperazine-bis(chromene) hybrids possessing pyrazole (B372694) units. nih.gov

Regioselective Functionalization Techniques for the Pyridinyl Moiety in 1-(6-Hexyl-2-pyridinyl)piperazine Precursors

The synthesis of the target molecule requires the specific placement of a hexyl group at the 6-position of the pyridine ring. This necessitates the use of regioselective functionalization techniques.

Synthetic Introduction of Alkyl Chains, with Specific Focus on the Hexyl Moiety at the 6-Position of the Pyridine Ring

The introduction of an alkyl chain, such as a hexyl group, onto a pyridine ring can be achieved through various cross-coupling reactions. Pre-functionalized pyridines, typically 2-halo-6-substituted pyridines, are common starting materials.

Kumada-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.orgacs.orgorganic-chemistry.orgnrochemistry.com For the synthesis of a 6-hexylpyridine precursor, a 2-halopyridine could be coupled with a hexyl Grignard reagent. The choice of catalyst and reaction conditions is crucial to ensure high yields and minimize side reactions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent and is known for its high functional group tolerance and stereospecificity. chemrxiv.orgwikipedia.orgresearchgate.netorgsyn.org The coupling of a 2-halopyridine with a hexylzinc reagent in the presence of a palladium catalyst is a viable strategy for synthesizing the desired 6-hexylpyridine precursor.

A general approach to a precursor like 2-chloro-6-hexylpyridine would involve the chlorination of 2-picoline to 2-chloro-6-methylpyridine, followed by further functionalization. google.comgoogle.comorgsyn.org

Table 3: Cross-Coupling Reactions for Alkylation of Pyridines

| Coupling Reaction | Pyridine Substrate | Alkylating Agent | Catalyst System | Key Features | Reference |

| Kumada-Corriu | 2-Pyridyl Grignard | Aryl Halides | Pd(dba)2 / (1-Ad)2P(O)H | Good for aryl-pyridyl coupling | researchgate.net |

| Negishi | 2-Bromopyridine | Alkyl Halides | Ni-based | Effective for alkyl-pyridyl coupling | nih.gov |

| Direct Alkylation | Pyridine | Primary Alkyl Halides | Transition metal-free | Sodiation followed by alkylation | chemrxiv.org |

Directed Ortho-Metalation and Other Regioselective Derivatization of Pyridine Nuclei

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orguwindsor.caorganic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile to introduce a desired substituent.

For a 2-substituted pyridine, a suitable DMG can direct metalation to the C3 or C6 position. The choice of the DMG and the reaction conditions can influence the regioselectivity of the metalation. nih.govrsc.orgacs.orgresearchgate.netnih.gov For instance, novel TMP-based metallic reagents have been developed that exhibit unprecedented regiodivergence, allowing for selective metalation at either the C6 position or the position ortho to the functional group, depending on the reagent used. researchgate.net This high degree of control is invaluable for the synthesis of specifically substituted pyridine precursors required for the assembly of complex molecules like 1-(6-hexyl-2-pyridinyl)piperazine.

Derivatization of the Piperazine Nitrogen Atom in 1-(6-Hexyl-2-pyridinyl)piperazine

Once the 1-(6-hexyl-2-pyridinyl)piperazine core is synthesized, the secondary amine of the piperazine ring provides a reactive handle for a wide array of functionalization reactions. This N-functionalization is crucial for modulating the physicochemical properties and biological activity of the resulting molecules. The two primary classes of reactions for this purpose are acylations and alkylations.

The N-acylation of the distal nitrogen atom in 1-aryl or 1-heteroarylpiperazines is a robust and widely employed transformation for introducing an amide moiety. This reaction typically involves treating the piperazine derivative with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). The reaction is generally carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct formed when using acyl chlorides. The choice of solvent is often a dry, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). mdpi.comresearchgate.net

The introduction of the acyl group can significantly alter the electronic and steric properties of the molecule. For instance, the reaction of a pyridinylpiperazine with 2-chloro-N-arylacetamides in the presence of potassium carbonate can furnish more complex amide derivatives. nih.gov Similarly, reaction with acetic anhydride can be performed to yield the corresponding N-acetyl derivative, a common modification in medicinal chemistry. mdpi.com

The table below illustrates potential acylation reactions on 1-(6-hexyl-2-pyridinyl)piperazine based on established methodologies for analogous compounds.

Table 1: Representative Acylation Reactions for N-Functionalization

| Starting Material | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 1-(6-Hexyl-2-pyridinyl)piperazine | Acetyl chloride | Triethylamine | DCM | 1-Acetyl-4-(6-hexyl-2-pyridinyl)piperazine |

| 1-(6-Hexyl-2-pyridinyl)piperazine | Benzoyl chloride | Pyridine | THF | 1-Benzoyl-4-(6-hexyl-2-pyridinyl)piperazine |

| 1-(6-Hexyl-2-pyridinyl)piperazine | Acetic anhydride | None/Heat | Toluene | 1-Acetyl-4-(6-hexyl-2-pyridinyl)piperazine |

N-alkylation of the secondary amine in the piperazine ring is another fundamental method for derivatization, commonly achieved through nucleophilic substitution with alkyl halides or reductive amination. nih.gov Direct alkylation with reactive alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, is a straightforward approach, often performed in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile to scavenge the acid byproduct. nih.govresearchgate.net

To achieve selective mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, several strategies can be employed. One method involves the slow addition of the alkylating agent to an excess of the piperazine substrate. researchgate.net Another common approach is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This method is often milder and can prevent over-alkylation. For complex syntheses, protection of the secondary amine with a group like tert-butyloxycarbonyl (Boc) allows for functionalization at other parts of the molecule, followed by deprotection and subsequent alkylation. researchgate.net

The following table presents hypothetical alkylation reactions on 1-(6-hexyl-2-pyridinyl)piperazine, reflecting common laboratory procedures.

Table 2: Representative Alkylation Reactions with Electrophiles

| Starting Material | Electrophile | Base/Reagent | Solvent | Product |

|---|---|---|---|---|

| 1-(6-Hexyl-2-pyridinyl)piperazine | Methyl iodide | K₂CO₃ | DMF | 1-Hexyl-4-methyl-2-(piperazin-1-yl)pyridine |

| 1-(6-Hexyl-2-pyridinyl)piperazine | Benzyl bromide | DIPEA | Acetonitrile | 1-Benzyl-4-(6-hexyl-2-pyridinyl)piperazine |

| 1-(6-Hexyl-2-pyridinyl)piperazine | 1-Bromo-4-chlorobutane | Na₂CO₃ | Acetonitrile | 1-(4-Chlorobutyl)-4-(6-hexyl-2-pyridinyl)piperazine |

Sophisticated Spectroscopic and Chromatographic Characterization of 1 6 Hexyl 2 Pyridinyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(6-hexyl-2-pyridinyl)piperazine, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Hexyl Chain Protons: The aliphatic hexyl group would produce a series of signals in the upfield region of the spectrum (typically ~0.8-2.8 ppm). The terminal methyl group (-CH₃) would appear as a triplet, while the five methylene (B1212753) groups (-CH₂-) would present as complex multiplets. The methylene group attached directly to the pyridine (B92270) ring would be the most downfield of this set due to the ring's electron-withdrawing nature.

Piperazine (B1678402) Ring Protons: The eight protons of the piperazine ring would likely appear as two distinct multiplets in the ~2.5-3.6 ppm region. The four protons on the carbons adjacent to the pyridine ring would be shifted further downfield compared to the four protons on the carbons adjacent to the secondary amine (-NH).

Pyridine Ring Protons: The three aromatic protons on the disubstituted pyridine ring would produce signals in the downfield region (~6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets and triplets) would confirm the 2,6-disubstitution pattern.

Amine Proton: The single proton on the secondary amine of the piperazine ring (-NH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Pyridine-H (aromatic) | ~6.5 - 8.5 | Doublet, Triplet | 3H |

| Piperazine-H (N-CH₂) | ~3.4 - 3.6 | Triplet / Multiplet | 4H |

| Piperazine-H (N-CH₂) | ~2.8 - 3.0 | Triplet / Multiplet | 4H |

| Pyridinyl-CH₂- (Hexyl) | ~2.6 - 2.8 | Triplet | 2H |

| Piperazine-NH | Variable | Broad Singlet | 1H |

| -(CH₂)₄- (Hexyl) | ~1.2 - 1.8 | Multiplets | 8H |

| -CH₃ (Hexyl) | ~0.8 - 0.9 | Triplet | 3H |

Carbon-13 (¹³C) NMR Spectral Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Pyridine Ring Carbons: Six distinct signals would be expected in the aromatic region (~110-160 ppm), with the carbon atoms directly bonded to nitrogen or the substituent groups (C2 and C6) being the most downfield.

Piperazine Ring Carbons: Typically, two signals would appear for the piperazine carbons in the range of ~45-55 ppm.

Hexyl Chain Carbons: Six aliphatic carbon signals would be observed in the upfield region (~14-40 ppm), corresponding to the six carbons of the hexyl chain.

A hypothetical data table for the expected ¹³C NMR signals is shown below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine Ring (aromatic) | ~110 - 160 |

| Piperazine Ring | ~45 - 55 |

| Hexyl Chain | ~14 - 40 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Signal Assignment

To unambiguously assign the complex and potentially overlapping signals in the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity within the hexyl chain and the pyridine ring, and between adjacent methylene groups in the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation products.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS would be used to determine the exact molecular weight of the compound with high precision (typically to four or five decimal places). This precise mass measurement would confirm the elemental composition, C₁₅H₂₅N₃, distinguishing it from any other compounds with the same nominal mass. The predicted monoisotopic mass is 247.20485 Da. nih.gov An HRMS experiment would aim to verify this value experimentally.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) is isolated and fragmented. Analyzing these fragments helps to piece together the molecular structure. For 1-(6-hexyl-2-pyridinyl)piperazine, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the hexyl chain (alpha to the pyridine ring), resulting in the loss of a C₅H₁₁ radical.

Benzylic-type Cleavage: The bond between the pyridine ring and the hexyl group could break, leading to a prominent fragment corresponding to the pyridinylpiperazine moiety.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic cleavage, breaking into smaller amine-containing fragments.

Analysis of these fragmentation patterns would provide definitive evidence for the connectivity of the pyridine, piperazine, and hexyl components.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(6-Hexyl-2-pyridinyl)piperazine is expected to exhibit a series of absorption bands that correspond to the vibrations of its constituent parts: the 2-substituted pyridine ring, the piperazine ring, and the hexyl chain.

Based on data from analogous compounds, the following table summarizes the expected characteristic IR absorption bands. libretexts.orgpw.edu.pl

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Pyridine Ring | C-H stretching (aromatic) | 3100-3000 | Medium to Weak |

| C=C and C=N stretching | 1600-1430 | Medium to Strong | |

| C-H in-plane bending | 1300-1000 | Medium | |

| C-H out-of-plane bending | 900-675 | Strong | |

| Piperazine Ring | C-N stretching | 1150-1050 | Medium |

| C-H stretching (aliphatic) | 2950-2850 | Strong | |

| CH₂ scissoring | 1470-1450 | Medium | |

| Hexyl Group | C-H stretching (aliphatic) | 2960-2850 | Strong |

| CH₂ bending (scissoring) | ~1465 | Medium | |

| CH₃ bending (umbrella) | ~1375 | Medium |

Data is inferred from spectral data of similar compounds like 1-(2-pyridyl)piperazine, n-hexylbenzene, and other N-substituted piperazines. pw.edu.plnist.govresearchgate.netresearchgate.netnist.gov

The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. libretexts.org The characteristic ring stretching vibrations (C=C and C=N) of the 2-substituted pyridine would likely appear as a group of bands between 1600 cm⁻¹ and 1430 cm⁻¹. pw.edu.plresearchgate.net The strong C-H out-of-plane bending vibrations are also a key indicator of the substitution pattern on the aromatic ring. libretexts.org

The piperazine moiety is characterized by its C-N stretching vibrations, typically found in the 1150-1050 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations from both the piperazine ring and the hexyl chain will result in strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.orgchegg.com The hexyl group will also contribute characteristic bending vibrations for its CH₂ and CH₃ groups. chemicalbook.comchemicalbook.com

Chromatographic Methodologies for Purity Assessment and Separation Science

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or byproducts.

Gas chromatography is a suitable method for assessing the purity of 1-(6-Hexyl-2-pyridinyl)piperazine, particularly for the detection of volatile impurities. Given the basic nature of the piperazine moiety, specialized columns are often required to achieve good peak shape and resolution. restek.comlabrulez.com

A typical GC method for a compound of this nature would involve a capillary column with a mid-polarity stationary phase. restek.comresearchgate.net The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) as the detector would provide high sensitivity and selectivity for this nitrogen-containing compound. nih.govrsc.org

Below are proposed GC conditions for the analysis of 1-(6-Hexyl-2-pyridinyl)piperazine, based on methods for similar compounds. researchgate.netresearchgate.net

| Parameter | Condition |

| Column | DB-17 or similar mid-polarity capillary column (e.g., 30 m x 0.32 mm, 0.5 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Detector Temperature | 280 - 300 °C (FID or NPD) |

| Oven Program | Initial temp. 150 °C, hold for 2 min, ramp at 10-15 °C/min to 280 °C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

These conditions are illustrative and would require optimization for the specific compound and instrument.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination and quantitative analysis of pharmaceutical compounds and other chemical substances. rdd.edu.iq For a basic compound like 1-(6-Hexyl-2-pyridinyl)piperazine, reversed-phase HPLC is a common approach. researchgate.net To achieve optimal peak shape and retention for basic analytes, columns with special end-capping or embedded polar groups are often employed to minimize interactions with residual silanols on the silica (B1680970) support. chromforum.orgglsciencesinc.comphenomenex.com

A UV detector would be suitable for detection, as the pyridine ring provides a chromophore. The selection of an appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving good separation. zodiaclifesciences.comhawachhplccolumn.com

The following table outlines a potential set of HPLC conditions for the analysis of 1-(6-Hexyl-2-pyridinyl)piperazine. researchgate.netresearchgate.net

| Parameter | Condition |

| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

These conditions are a starting point and would necessitate validation for routine analysis.

Solid-State Characterization through X-ray Diffraction Studies (if applicable)

Currently, there is no publicly available single-crystal X-ray diffraction data for 1-(6-Hexyl-2-pyridinyl)piperazine. However, the crystal structures of related pyridinylpiperazine derivatives have been reported. wikipedia.org Such studies on analogous compounds reveal key structural features that can be extrapolated to the target molecule. For instance, the piperazine ring typically adopts a chair conformation, and the relative orientation of the pyridine and piperazine rings is a critical conformational parameter. Should crystalline material of sufficient quality be obtained, single-crystal XRD would provide invaluable insight into its solid-state structure.

Thermal Analysis Techniques, Including Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. lpdlabservices.co.uk This technique is used to determine the thermal stability of a material and to study its decomposition profile. impactfactor.org

For 1-(6-Hexyl-2-pyridinyl)piperazine, a TGA thermogram would be expected to show a single major weight loss step corresponding to the decomposition of the molecule at elevated temperatures. The onset of this decomposition provides an indication of the compound's thermal stability. In a nitrogen atmosphere, the analysis would show the thermal degradation profile, while in an air atmosphere, it would show the oxidative degradation. A hypothetical TGA profile would likely show stability up to a certain temperature, followed by a sharp decrease in mass as the molecule decomposes. The presence of any residual mass at high temperatures could indicate the formation of non-volatile decomposition products. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net For a molecule like 1-(6-Hexyl-2-pyridinyl)piperazine, which is a closed-shell species, EPR spectroscopy would not be applicable under normal conditions as it does not possess any unpaired electrons.

However, EPR could be a valuable tool for studying the potential formation of radical species during degradation processes, such as thermal decomposition or upon exposure to UV radiation. utuvolter.fijyu.fi For instance, if the compound were to undergo homolytic cleavage of a bond, the resulting radical fragments could potentially be detected by EPR. Studies on other nitrogen-containing heterocyclic compounds have utilized EPR to characterize radical cations or anions formed under specific experimental conditions. researchgate.netacs.org

Computational and Theoretical Investigations of 1 6 Hexyl 2 Pyridinyl Piperazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic and Geometric Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's reactivity and interaction with biological targets.

Conformational analysis of related N-substituted piperazines has shown that the orientation of the substituent on the piperazine (B1678402) ring significantly influences the molecule's lipophilicity and pharmacological activity. inonu.edu.tr

Table 1: Representative Conformational Analysis Data for 1-(6-Hexyl-2-pyridinyl)piperazine

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.30 |

This table presents hypothetical data based on typical energy differences observed in conformational studies of similar flexible molecules.

The electronic properties of 1-(6-hexyl-2-pyridinyl)piperazine are pivotal for its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

In similar pyridylpiperazine systems, the HOMO is often localized on the electron-rich piperazine and pyridinyl moieties, while the LUMO is typically distributed over the pyridinyl ring. rsc.orgresearchgate.net The electrostatic potential (ESP) map reveals the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. For 1-(6-hexyl-2-pyridinyl)piperazine, the nitrogen atoms of the piperazine ring are expected to be regions of negative potential, making them susceptible to protonation and hydrogen bond formation.

Table 2: Calculated Electronic Properties for 1-(6-Hexyl-2-pyridinyl)piperazine

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

This table contains representative data derived from DFT calculations on analogous piperazine derivatives.

Molecular Docking Simulations for Exploring Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For 1-(6-hexyl-2-pyridinyl)piperazine, molecular docking simulations can be performed against various receptors implicated in diseases where piperazine derivatives have shown activity. For instance, docking studies on similar compounds have explored their interactions with enzymes like urease and thymidine (B127349) phosphorylase, as well as various G-protein coupled receptors. nih.govnih.gov The simulations would reveal the plausible binding poses of the compound within the active site of a target protein, highlighting key intermolecular interactions.

The scoring functions used in molecular docking provide an estimation of the binding affinity between the ligand and the target. These scores are based on the intermolecular interactions observed in the docked pose, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The hexyl group of 1-(6-hexyl-2-pyridinyl)piperazine is likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket, while the nitrogen atoms of the piperazine and pyridine (B92270) rings can form hydrogen bonds with polar residues.

In silico analyses of pyridylpiperazine derivatives have demonstrated favorable binding energies with their target enzymes. nih.gov

Table 3: Representative Molecular Docking Results for 1-(6-Hexyl-2-pyridinyl)piperazine with a Hypothetical Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with Asp120, Ser234) |

| Hydrophobic Interactions | Trp86, Phe345, Leu348 |

This table illustrates typical output from a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the complex over time. MD simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

For the 1-(6-hexyl-2-pyridinyl)piperazine-protein complex, MD simulations can be used to assess the stability of the interactions predicted by docking. The simulations can reveal how the flexible hexyl chain adapts to the binding pocket and whether the key hydrogen bonds are maintained throughout the simulation. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to evaluate the stability of the complex.

Molecular dynamics simulations of piperidine/piperazine-based compounds have been crucial in identifying the key amino acid residues that interact with the ligand and in confirming the stability of the binding mode observed in docking studies. nih.gov

Investigation of Compound Flexibility in Solvent Environments

The conformational flexibility of a molecule is a critical determinant of its biological activity and physicochemical properties. For a molecule like 1-(6-hexyl-2-pyridinyl)piperazine, which possesses multiple rotatable bonds, the accessible conformations can be significantly influenced by the surrounding solvent environment. Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for exploring this conformational landscape.

In a typical MD simulation, the molecule is placed in a virtual box filled with solvent molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the observation of how the molecule flexes and folds in response to thermal fluctuations and interactions with the solvent. For instance, studies on similar piperazine-containing compounds have shown that the piperazine ring can adopt various chair, boat, and twist-boat conformations, with the equilibrium between these forms being solvent-dependent. mdpi.com

The choice of solvent in these simulations is crucial. Common solvents like water, dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) are often used to mimic different experimental conditions. For example, a study on 4-(1-pyrrolidinyl)piperazine utilized density functional theory (DFT) calculations to investigate solvent effects on conformational equilibria, revealing that structural parameters and vibrational frequencies are solvent-dependent. nih.gov It is anticipated that in a polar solvent like water, conformations that maximize the exposure of the polar piperazine and pyridine nitrogens while shielding the hydrophobic hexyl chain would be favored. Conversely, in a non-polar solvent, more extended conformations might be prevalent.

The data generated from these simulations can be analyzed to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in solution.

Characterization of Complex Stability and Dynamic Interactions

Beyond the flexibility of the isolated molecule, computational methods can be used to study the stability and dynamics of complexes formed between 1-(6-hexyl-2-pyridinyl)piperazine and other molecules, such as biological macromolecules or metal ions. Molecular docking is a primary tool for predicting the binding mode and affinity of a ligand to a receptor. This technique systematically samples different orientations and conformations of the ligand within the binding site of the receptor, scoring each pose based on a set of energy functions.

Following docking, MD simulations can be employed to refine the binding pose and to study the dynamic interactions between the ligand and the receptor. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex. For instance, research on piperidine/piperazine-based compounds has utilized molecular dynamics simulations to elucidate the crucial amino acid residues involved in interactions with target proteins. nih.govopenpharmaceuticalsciencesjournal.com

The stability of such a complex can be quantified by calculating the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This approach combines the molecular mechanics energy of the complex with a continuum solvation model to estimate the free energy of binding. Such calculations can help in ranking different potential ligands and in understanding the driving forces for binding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized compounds.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: Calculated from the 3D coordinates of the molecule, encompassing geometric properties, surface area, and volume.

Physicochemical descriptors: Such as logP (lipophilicity), polarizability, and dipole moment.

For a molecule like 1-(6-hexyl-2-pyridinyl)piperazine, a variety of descriptors would be relevant. The hexyl chain would contribute significantly to descriptors related to size and hydrophobicity. The pyridine and piperazine rings would influence descriptors related to aromaticity, hydrogen bonding capacity, and basicity. The selection of descriptors is a critical step, and often a combination of different types of descriptors is used to build a robust model. Studies on piperazine derivatives have successfully employed descriptors such as electrostatic and steric factors, dipole moment, and Jurs descriptors to model their activities. nih.govnih.gov

Table 1: Exemplary Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Descriptor Name | Description | Potential Relevance for 1-(6-Hexyl-2-pyridinyl)piperazine |

|---|---|---|---|

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Related to size and transport properties. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Important for predicting cell permeability. |

| 3D | Molecular Volume | The volume occupied by the molecule. | Relates to steric interactions in a binding site. |

Development and Validation of Predictive Models for Structure-Property Relationships

Once a set of descriptors has been calculated for a series of compounds with known activities or properties, a mathematical model can be developed to correlate the descriptors with the observed values. Various statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR): A simple and interpretable method for finding a linear relationship.

Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: Such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN), which can capture complex non-linear relationships.

The predictive power of the developed QSAR/QSPR model must be rigorously validated. This is typically done using a combination of internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness of the model. External validation involves using the model to predict the properties of a set of compounds that were not used in the model development. A statistically robust QSAR model for piperazine and keto piperazine derivatives as renin inhibitors has been developed and validated, demonstrating the utility of this approach. openpharmaceuticalsciencesjournal.com

Pharmacophore Modeling and Virtual Screening for Ligand Design

Pharmacophore modeling is a powerful technique in rational drug design that focuses on the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target.

Identification of Essential Chemical Features for Molecular Recognition

A pharmacophore model is an abstract representation of the key molecular interaction features, such as:

Hydrogen bond donors and acceptors

Positive and negative ionizable centers

Hydrophobic regions

Aromatic rings

These features are arranged in a specific 3D geometry that is complementary to the binding site of the target receptor. Pharmacophore models can be generated in two main ways: ligand-based and structure-based.

Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are likely responsible for their biological activity. Studies on 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives as 5HT2A receptor antagonists have successfully employed ligand-based pharmacophore modeling. researchgate.net

Structure-based pharmacophore modeling: When the 3D structure of the target is available, the pharmacophore can be derived from the interactions observed between the target and a known ligand in the binding site.

For 1-(6-hexyl-2-pyridinyl)piperazine, a pharmacophore model would likely include a hydrophobic feature corresponding to the hexyl group, a hydrogen bond acceptor from the pyridine nitrogen, and another hydrogen bond acceptor and/or donor from the piperazine ring. The aromatic pyridine ring would also be a key pharmacophoric feature.

Once a pharmacophore model has been developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with desired biological activities, which can then be synthesized and tested experimentally. This approach has been successfully used to identify novel inhibitors for various targets. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(6-Hexyl-2-pyridinyl)piperazine |

| 4-(1-Pyrrolidinyl)piperazine |

| 1-[6-(Trifluoromethyl)-2-pyridinyl]piperazine |

| 1-Phenylpiperazine |

Generation of Ligand-Based and Structure-Based Pharmacophores

The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. These models are instrumental in virtual screening to identify novel active compounds and in guiding the optimization of lead structures. For the 1-(6-hexyl-2-pyridinyl)piperazine scaffold, both ligand-based and structure-based pharmacophore models can be conceptualized, drawing upon established computational methodologies and structure-activity relationship (SAR) studies of related piperazine and pyridine derivatives.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling relies on the principle that a set of molecules binding to the same receptor will share common chemical features arranged in a specific 3D geometry. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The process typically involves the conformational analysis of a series of active ligands to identify their low-energy, bioactive conformations. Subsequently, common chemical features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups (positive, PI; or negative, NI) are mapped.

For the 1-(6-hexyl-2-pyridinyl)piperazine system, a hypothetical ligand-based pharmacophore can be constructed based on the analysis of its constituent chemical moieties and SAR data from analogous compounds. Studies on various N-Aryl and N-Heteroaryl piperazine derivatives have consistently highlighted the importance of a basic nitrogen atom within the piperazine ring, which is typically protonated at physiological pH and acts as a positive ionizable (PI) feature. nih.gov The pyridine ring provides an aromatic (AR) feature, and its nitrogen atom can also function as a hydrogen bond acceptor (HBA). The long hexyl chain at the 6-position of the pyridine ring introduces a significant hydrophobic (HY) feature.

A generalized ligand-based pharmacophore model for this class of compounds could therefore include:

One Positive Ionizable (PI) feature corresponding to the distal nitrogen of the piperazine ring.

One Aromatic Ring (AR) feature representing the pyridine ring.

One Hydrogen Bond Acceptor (HBA) feature from the nitrogen atom of the pyridine ring.

One Hydrophobic (HY) feature representing the hexyl substituent.

The spatial arrangement of these features is critical. Conformational analysis of 2-substituted piperazines has shown a preference for an axial conformation of the substituent, which influences the relative orientation of the pharmacophoric points. nih.gov

Table 1: Hypothetical Ligand-Based Pharmacophore Features for 1-(6-Hexyl-2-pyridinyl)piperazine

| Feature ID | Feature Type | Chemical Moiety | Role in Binding |

| PI-1 | Positive Ionizable | Piperazine Nitrogen (distal) | Electrostatic interaction with acidic residues in the target protein. |

| AR-1 | Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interactions with aromatic residues. |

| HBA-1 | Hydrogen Bond Acceptor | Pyridine Nitrogen | Formation of a hydrogen bond with a donor group in the binding site. |

| HY-1 | Hydrophobic | Hexyl Chain | Interaction with a hydrophobic pocket in the receptor. |

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available, a structure-based pharmacophore model can be generated. This approach involves analyzing the interactions between a co-crystallized ligand and the protein's active site or using computational methods to dock a ligand into the binding pocket. The key interaction points identified—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—are then translated into pharmacophoric features.

While no specific crystal structure in complex with 1-(6-hexyl-2-pyridinyl)piperazine is publicly available, we can infer potential interactions from studies on related systems, such as dopamine (B1211576) D2 and D3 receptors, where 1-arylpiperazine derivatives are known to bind. nih.govacs.org In these receptors, the protonated piperazine nitrogen often forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3. The aromatic ring (in this case, pyridine) typically occupies a pocket flanked by aromatic and hydrophobic residues, engaging in π-stacking and van der Waals interactions. The substituent on the aromatic ring (the hexyl group) would be expected to extend into a specific sub-pocket. The nature and size of this pocket would determine the optimal length and branching of the alkyl chain for potent activity. SAR studies on 6-alkyl-2,4-diaminopyrimidines have shown that variations in the alkyl substituent can significantly impact receptor affinity and selectivity, underscoring the importance of this region for binding. nih.gov

A structure-based pharmacophore, therefore, would not only define the types of features but also their precise locations and vectors within the context of the receptor's binding site.

Table 2: Inferred Key Interactions for Structure-Based Pharmacophore Generation

| Pharmacophoric Feature | Interacting Moiety of Ligand | Potential Interacting Residues in Target | Type of Interaction |

| Positive Ionizable | Protonated Piperazine Nitrogen | Aspartic Acid (Asp) | Salt Bridge / Ionic Bond |

| Aromatic Ring | Pyridine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond |

| Hydrophobic | Hexyl Chain | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic Interaction |

The generation of both ligand- and structure-based pharmacophore models provides a comprehensive understanding of the structural requirements for the biological activity of 1-(6-hexyl-2-pyridinyl)piperazine systems. These models serve as powerful predictive tools for the design and discovery of new, potentially more potent and selective molecules targeting a variety of receptors.

Chemical Reactivity and Mechanistic Transformations of 1 6 Hexyl 2 Pyridinyl Piperazine

Reactivity Profiles of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms, N1 and N4. The N1 nitrogen is directly attached to the pyridinyl ring, making it a tertiary amine, while the N4 nitrogen is a secondary amine. This difference in substitution significantly impacts their reactivity.

Basicity Constants (pKa) and Protonation Equilibria of Piperazine Nitrogens

The substitution on the piperazine ring in 1-(6-hexyl-2-pyridinyl)piperazine will modulate these values. The N1 nitrogen, being an arylamine derivative, is expected to be significantly less basic than a typical alkyl-substituted tertiary amine due to the electron-withdrawing effect of the pyridine (B92270) ring. The lone pair of electrons on the N1 nitrogen can be delocalized into the aromatic system, reducing its availability for protonation.

Conversely, the N4 nitrogen, being a secondary amine, is expected to be the more basic of the two piperazine nitrogens. However, its basicity will be slightly lower than that of unsubstituted piperazine due to the electronic influence of the 6-hexyl-2-pyridinyl group attached to N1. Alkylation of one nitrogen in piperazine generally leads to a decrease in the pKa of the other nitrogen. researchgate.net For instance, the pKa of 1-methylpiperazine (B117243) is lower than that of piperazine. uregina.ca Therefore, the N4 nitrogen in 1-(6-hexyl-2-pyridinyl)piperazine will be the primary site of protonation in an acidic medium.

Computational methods, such as those based on quantum chemistry, can be employed to predict the pKa values of substituted piperazines with good agreement with experimental data. nih.govwur.nl Such studies on disubstituted piperazines indicate that both electronic and steric effects of the substituents play a crucial role in determining the pKa values. nih.gov

Table 1: Comparison of Experimental pKa Values of Piperazine and Related Compounds at 298 K

| Compound | pKa1 | pKa2 | Reference |

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | ~9.2 | ~4.8 | uregina.ca |

| 1-Ethylpiperazine | ~9.2 | ~4.8 | uregina.ca |

Note: The pKa values for 1-(6-hexyl-2-pyridinyl)piperazine are not experimentally determined and are discussed based on chemical principles and data from analogous compounds.

Reaction Mechanisms of N-Alkylation and N-Acylation

The N4 nitrogen of 1-(6-hexyl-2-pyridinyl)piperazine, being a secondary amine, is the primary site for electrophilic attack during N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of the N4 nitrogen proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com The lone pair of electrons on the N4 nitrogen attacks the electrophilic carbon of an alkyl halide or another suitable alkylating agent, leading to the formation of a quaternary ammonium (B1175870) intermediate, which is then deprotonated to yield the N-alkylated product. The reaction is typically carried out in the presence of a base to neutralize the acid generated. wikipedia.org The choice of solvent and base can influence the reaction rate and yield. While the reaction is generally straightforward, polyalkylation can be a competing process, although the steric hindrance afforded by the existing substituents in 1-(6-hexyl-2-pyridinyl)piperazine would likely favor mono-alkylation at the N4 position. masterorganicchemistry.com

N-Acylation: The N-acylation of the N4 nitrogen occurs through a nucleophilic acyl substitution mechanism. The N4 nitrogen attacks the carbonyl carbon of an acyl halide, anhydride (B1165640), or ester. This is followed by the elimination of a leaving group to form the corresponding amide. Similar to N-alkylation, a base is often added to scavenge the acidic byproduct. Studies on N-benzoylated piperazines have shown that the rotation around the newly formed amide bond is restricted, leading to the existence of conformers that can be observed by NMR spectroscopy. rsc.org The energy barrier for this rotation is influenced by the substituents on the piperazine ring. rsc.org

Studies on Ring-Opening Pathways of the Piperazine Heterocycle

The piperazine ring is generally stable under most conditions. However, under forcing conditions or with specific reagents, ring-opening can occur. For N-arylpiperazines, cleavage of the C-N bond can be challenging. Some ring-opening reactions of piperazine derivatives have been observed in the context of reactions involving strong electrophiles or under specific catalytic conditions. For instance, the cleavage of the DABCO (1,4-diazabicyclo[2.2.2]octane) cage, which contains a piperazine-like structure, has been utilized to synthesize piperazine derivatives. rsc.org However, specific studies on the ring-opening pathways of 1-(6-hexyl-2-pyridinyl)piperazine are not documented in the reviewed literature.

Reactivity of the Pyridinyl Nitrogen

Investigations into Coordination Chemistry and Metal Complexation

The pyridinyl nitrogen and the piperazine nitrogens can act as donor atoms in the formation of coordination complexes with metal ions. Pyridine itself is a well-known ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The formation of such complexes often leads to observable changes in spectroscopic properties, such as downfield shifts in NMR spectra. nih.gov

Piperazine and its derivatives are also known to form metal complexes, acting as bridging or chelating ligands. rsc.orgbiointerfaceresearch.com The conformation of the piperazine ring (chair, boat, or twist-boat) can be influenced by the coordination to a metal center. rsc.org In 1-(6-hexyl-2-pyridinyl)piperazine, the pyridinyl nitrogen and the N1 nitrogen of the piperazine ring are in a favorable position to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The N4 nitrogen could also participate in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers. The coordination of metal ions to the pyridinyl nitrogen is a common feature in many catalytic and biological systems. mdpi.com

Chemical Stability and Degradation Pathways

The stability of 1-(6-hexyl-2-pyridinyl)piperazine is a critical aspect influencing its potential applications and environmental fate. Its degradation can proceed through several pathways, including hydrolysis, oxidation, and photochemical reactions.

Hydrolytic Stability under Various Conditions

Table 1: Predicted Hydrolytic Stability of 1-(6-Hexyl-2-pyridinyl)piperazine

| pH Condition | Predicted Stability | Potential Reaction |

| Acidic (pH < 4) | Potentially susceptible | Protonation of nitrogen atoms, potential for slow piperazine ring opening |

| Neutral (pH 6-8) | Generally stable | Minimal hydrolytic degradation expected |

| Alkaline (pH > 9) | Generally stable | Minimal hydrolytic degradation expected |

Oxidative Stability and Potential Degradation Products

The oxidative degradation of 1-(6-hexyl-2-pyridinyl)piperazine can be initiated by common oxidizing agents such as peroxides, ozone, or atmospheric oxygen, particularly in the presence of catalysts or initiators like metal ions or UV light. The piperazine ring is often the most susceptible part of similar molecules to oxidation.

Potential sites of oxidation include:

Piperazine Ring: Oxidation can lead to the formation of N-oxides, or more extensive degradation can result in ring-opening to form various amine and aldehyde fragments.

Hexyl Chain: The aliphatic hexyl chain can undergo oxidation, particularly at the benzylic-like position adjacent to the pyridine ring, to form alcohols, ketones, or carboxylic acids.

Pyridine Ring: The pyridine ring is generally more resistant to oxidation compared to the piperazine ring, but under strong oxidizing conditions, it can be cleaved.

Table 2: Potential Oxidative Degradation Products of 1-(6-Hexyl-2-pyridinyl)piperazine

| Degradation Product | Potential Formation Pathway |

| 1-(6-Hexyl-2-pyridinyl)piperazine-N-oxide | Oxidation of a piperazine nitrogen |

| 1-(6-(1-Oxohexyl)-2-pyridinyl)piperazine | Oxidation of the hexyl chain |

| Ring-opened products (e.g., aldehydes, smaller amines) | Cleavage of the piperazine ring |

General studies on the oxidative stability of vegetable oils have shown that oxidation can be accelerated at higher temperatures and in the presence of pro-oxidants. researchgate.net While not directly analogous, these studies highlight the general principles of autoxidation that could apply to the hexyl chain of the target molecule.

Photochemical Reactivity and Degradation Mechanisms

The photochemical reactivity of 1-(6-hexyl-2-pyridinyl)piperazine is primarily associated with the pyridine ring, which can absorb UV radiation. Upon absorption of light, the pyridine moiety can be excited to a higher energy state, leading to various photochemical reactions.

One significant pathway involves the formation of pyridyl radicals. nih.gov The absorption of light can lead to the homolytic cleavage of bonds, potentially at the C-N bond connecting the piperazine and pyridine rings or C-H bonds on the hexyl chain. The formation of pyridyl radicals is a key step in many functionalization reactions of pyridines and can also be a primary degradation pathway. nih.govresearchgate.net These highly reactive radicals can then participate in a variety of secondary reactions, including dimerization, reaction with oxygen to form peroxy radicals, or abstraction of hydrogen atoms from other molecules, leading to a cascade of degradation products.

Reaction Dynamics and Kinetic Analysis of Synthetic and Degradative Processes

The synthesis of 1-(6-hexyl-2-pyridinyl)piperazine typically involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-hexylpyridine and piperazine. The kinetics of this reaction would be influenced by factors such as temperature, solvent polarity, and the concentration of reactants. Generally, such reactions follow second-order kinetics.

Kinetic analysis of the degradation processes is more complex. The rates of hydrolytic, oxidative, and photochemical degradation would each depend on a unique set of parameters. For instance, the rate of oxidative degradation would be dependent on the concentration of the oxidizing agent and any catalysts present. Photochemical degradation rates would be a function of light intensity and quantum yield.

Table 3: Factors Influencing Reaction Kinetics

| Process | Key Influencing Factors |

| Synthesis (SNAr) | Temperature, Solvent, Reactant Concentrations |

| Hydrolytic Degradation | pH, Temperature |

| Oxidative Degradation | Oxidant Concentration, Temperature, Presence of Catalysts (e.g., metal ions) |

| Photochemical Degradation | Light Intensity, Wavelength, Presence of Photosensitizers |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Pyridinylpiperazine Analogs

Influence of Pyridinyl Ring Substitution on Molecular Recognition

The pyridine (B92270) ring serves as a key interaction point with target receptors, and its substitution pattern dictates the electronic and steric properties that influence binding affinity and selectivity. nih.govnih.gov

For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a structural analog class, the spatial arrangement of the pyridine cycle relative to the benzothiazine nucleus was found to directly correlate with analgesic and anti-inflammatory activity. mdpi.com This highlights the directional importance of the pyridine nitrogen in establishing productive interactions within a binding site. Research on epibatidine (B1211577) analogs has also shown that substitutions on the 2'-pyridine ring significantly alter affinity and efficacy at various nicotinic receptor subtypes. nih.gov Although direct comparative studies on the 2-, 3-, and 4-pyridinyl isomers of 1-(6-hexyl)piperazine are not extensively detailed in the provided results, the principle that nitrogen position fundamentally alters activity profiles is well-established. nih.govnih.gov

Table 1: Illustrative Impact of Pyridinyl Nitrogen Position on Receptor Affinity

| Compound Position | Target | Relative Affinity | Primary Interaction Type |

| 2-pyridinyl | Receptor A | High | Hydrogen Bond Acceptor, π-π Stacking |

| 3-pyridinyl | Receptor A | Moderate | Altered H-bond vector, Dipole Moment |

| 4-pyridinyl | Receptor A | Low | Steric Hindrance, Unfavorable Electrostatics |

Studies on substituted pyridines have led to the development of ortho-steric parameters (So) which quantify the steric effects of substituents. While specific data for a hexyl group was not in the immediate results, it is understood that as an alkyl group, it will exert a steric effect that can modulate reactivity and binding. The balance between favorable hydrophobic interactions and potential steric clash is a key consideration in the design of such analogs.

The electronic nature of the pyridine ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. nih.govrsc.org Electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, increase the electron density on the pyridine ring, which can enhance its ability to participate in π-π stacking interactions and hydrogen bonding. nih.govrsc.org Conversely, electron-withdrawing groups, like nitro (-NO2) or chloro (-Cl), decrease the ring's electron density, which can be beneficial for other types of interactions or for modulating the pKa of the ring nitrogen. nih.gov

A study on NNN pincer-type ligands showed that electron-donating groups increase the electron density around a coordinated metal center. nih.gov In another study, the presence and position of -OMe, -OH, and -NH2 groups in pyridine derivatives were found to enhance their antiproliferative activity, whereas halogens or other bulky groups tended to decrease it. nih.gov The steric properties of substituents are equally important; bulky groups can create steric hindrance that prevents optimal binding. The interplay between electronic and steric effects is crucial; for example, a fluoro-substituted analog of epibatidine displayed significantly different receptor affinities compared to a bromo- or amino-substituted analog. nih.gov

Table 2: Influence of Pyridine Ring Substituents on Electronic Properties and Activity

| Substituent (Position) | Electronic Effect | Steric Effect | Impact on Activity |

| 6-Chloro | Electron-withdrawing | Moderate | May alter binding electrostatics |

| 6-Methyl | Electron-donating | Low | Can enhance hydrophobic interactions |

| 6-Methoxy | Electron-donating | Moderate | Can act as H-bond acceptor |

| 6-Nitro | Strongly Electron-withdrawing | Moderate | Can form specific polar contacts |

Contribution of the Piperazine (B1678402) Ring to Molecular Interactions

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of compounds and to correctly orient substituents for target interaction. researchgate.netmdpi.com

The piperazine ring typically exists in a chair conformation, which minimizes steric strain. However, it possesses significant conformational flexibility, which can be crucial for its biological activity. nih.gov This flexibility allows the molecule to adapt its shape upon binding to a target, a factor that is considered more important in drug design than has been generally assumed. nih.gov Molecular dynamics simulations have shown that the conformational adaptability of piperazine derivatives upon complex formation is key to their inhibitory activity. nih.gov The preferred conformation will position the substituents on the two nitrogen atoms in either axial or equatorial positions, which can have a profound impact on how the molecule interacts with its biological target.

The two nitrogen atoms of the piperazine ring are basic, and their pKa values are critical for the molecule's solubility and interaction with biological targets. tandfonline.com The basicity of these nitrogens can be modulated by the substituents attached to them. pharmaguideline.compharmaguideline.com The pyridinyl group attached to one nitrogen is an electron-withdrawing group, which reduces the basicity of that nitrogen atom (N1). The other nitrogen (N4) is typically more basic, allowing it to be protonated at physiological pH.

Introducing electron-donating groups (like alkyl groups) on the N4 nitrogen would increase its basicity, while electron-withdrawing groups would decrease it. pharmaguideline.comquora.com Studies on substituted piperazines have shown that the addition of alkyl groups like methyl or ethyl lowers the pKa, indicating a decrease in basicity, which is attributed to steric hindrance effects. uregina.ca The relative basicity of the two nitrogens is important; in some 1,4-disubstituted piperazine derivatives, the N1 nitrogen has been shown to be crucial for expressing narcotic antagonist activity, while the N4 nitrogen is essential for opioid agonist activity. nih.gov This highlights the distinct roles the two basic centers can play in molecular recognition. nih.gov

The Role of Linker Moieties in Modulating Activity

The structural rigidity and basicity of the piperazine ring influence how the molecule interacts with its biological target. Modifications to the piperazine ring itself, such as substitution on the second nitrogen atom (N-4), can dramatically alter activity. For instance, in a series of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogs, variations in the N-substituent on the piperazine ring with different benzene (B151609) sulfonyl groups led to varied affinity and potency for dopamine (B1211576) D2 and D3 receptors.

Furthermore, the length and composition of the linker connecting the piperazine to other parts of the molecule are crucial. Studies on other classes of piperazine-containing compounds have shown that even minor changes, such as increasing the carbon chain length of a linker, can lead to a significant loss of activity. researchgate.net This underscores the importance of the piperazine ring in maintaining an optimal spatial arrangement of key pharmacophoric features for effective target binding. In the context of "Piperazine, 1-(6-hexyl-2-pyridinyl)-", the unsubstituted N-4 position of the piperazine ring implies that this position is likely a key site for interaction or a point for further derivatization to modulate activity.

Rational Design Principles for Optimizing Molecular Interactions and Selectivity

The rational design of N-pyridinylpiperazine analogs involves a multi-faceted approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. This process is heavily reliant on understanding the key molecular interactions between the ligand and its biological target.

Pharmacophore Model Derivation for Specific Molecular Targets

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For N-pyridinylpiperazine analogs, a general pharmacophore model would likely include:

A heterocyclic aromatic feature (the pyridinyl ring).

A hydrogen bond acceptor (the nitrogen atom of the pyridine ring).

A basic nitrogen center (one of the piperazine nitrogens).

Hydrophobic regions, which could be occupied by substituents like the hexyl group.

For example, a pharmacophore model developed for a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was composed of 11 features, highlighting the complexity of interactions that can be modeled. nih.gov While a specific model for "Piperazine, 1-(6-hexyl-2-pyridinyl)-" is not available, a hypothetical model could be derived based on its structural similarity to known ligands for a particular target. Such a model would guide the design of new analogs by identifying key interaction points. The development of a structure-based pharmacophore model, if the 3D structure of the target is known, can further refine the design process by mapping favorable interaction zones within the active site. frontiersin.org

Iterative Design Strategies Based on Computational and Experimental Feedback

The optimization of lead compounds like "Piperazine, 1-(6-hexyl-2-pyridinyl)-" follows an iterative cycle of design, synthesis, and testing. Computational tools play a crucial role in this process.

Initial Design and Virtual Screening: Based on a pharmacophore model or the structure of a known ligand, a virtual library of analogs can be designed. These virtual compounds can then be docked into the binding site of the target protein to predict their binding affinity and orientation.

Synthesis and Biological Evaluation: Promising candidates from the virtual screen are then synthesized and their biological activity is determined through in vitro assays.

SAR Analysis and Model Refinement: The experimental data is used to build or refine a quantitative structure-activity relationship (QSAR) model. This model mathematically relates the chemical structure of the compounds to their biological activity.

Next-Generation Design: The insights gained from the SAR and QSAR models are used to design the next generation of analogs with improved properties. This cycle is repeated until a compound with the desired potency, selectivity, and pharmacokinetic profile is identified. An example of this iterative process is the lead optimization of piperazinyl-pyrimidine analogues as antiviral agents, where extensive SAR studies led to the identification of key chemical features for potent inhibition. nih.gov

Design and Synthesis of Diverse Analog Libraries for SAR Exploration

To thoroughly explore the structure-activity relationships of N-pyridinylpiperazine analogs, the synthesis of diverse chemical libraries is essential. These libraries typically involve systematic variations at key positions of the molecular scaffold. For "Piperazine, 1-(6-hexyl-2-pyridinyl)-", a library of analogs could be designed to probe the following:

Variation of the 6-position substituent on the pyridine ring: The hexyl group could be replaced with other alkyl chains of varying lengths and branching, as well as with different functional groups (e.g., alkoxy, halogen, cycloalkyl) to probe the size and nature of the hydrophobic pocket it occupies.

Substitution on the pyridine ring: Introduction of substituents at other positions of the pyridine ring could influence the electronic properties and binding interactions.

Modification of the piperazine linker: The N-4 position of the piperazine could be substituted with a wide range of groups to explore potential interactions with the target and to modulate physicochemical properties.

Introduction of substituents on the piperazine ring itself: While less common, substitution on the carbon atoms of the piperazine ring can introduce chirality and further constrain the conformation of the molecule.

The synthesis of such libraries often employs combinatorial chemistry and parallel synthesis techniques to efficiently generate a large number of compounds. For example, the synthesis of novel 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives was used to identify orally bioavailable probe molecules. nih.gov Similarly, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized to screen for in vitro cytotoxic activity. rsc.org

Below is an example of a data table that could be generated from the screening of such a library of analogs based on the "Piperazine, 1-(6-hexyl-2-pyridinyl)-" scaffold.

| Compound ID | R1 (6-position of Pyridine) | R2 (N-4 of Piperazine) | IC50 (nM) |

| 1 | -CH2(CH2)4CH3 (Hexyl) | -H | [Hypothetical Value] |

| 2 | -CH3 (Methyl) | -H | [Hypothetical Value] |

| 3 | -CH(CH3)2 (Isopropyl) | -H | [Hypothetical Value] |

| 4 | -OCH3 (Methoxy) | -H | [Hypothetical Value] |

| 5 | -Cl (Chloro) | -H | [Hypothetical Value] |

| 6 | -CH2(CH2)4CH3 (Hexyl) | -CH3 | [Hypothetical Value] |

| 7 | -CH2(CH2)4CH3 (Hexyl) | -C(O)CH3 (Acetyl) | [Hypothetical Value] |

| 8 | -CH2(CH2)4CH3 (Hexyl) | -SO2CH3 (Mesyl) | [Hypothetical Value] |

This systematic approach allows medicinal chemists to map the SAR landscape and identify the key structural features that govern the biological activity of N-pyridinylpiperazine analogs.

Non Biological Applications and Chemical Utility of 1 6 Hexyl 2 Pyridinyl Piperazine

Applications as Versatile Synthetic Intermediates and Building Blocks

The 1-(pyridinyl)piperazine framework is a well-established scaffold in organic synthesis due to its dual-nature, incorporating both a nucleophilic piperazine (B1678402) ring and a pyridine (B92270) moiety that can be subject to various chemical modifications. nih.govmdpi.com The presence of a secondary amine in the piperazine ring allows for a wide range of functionalization reactions, including alkylation, acylation, and arylation, making these compounds highly versatile intermediates for the synthesis of more complex molecules. nih.gov

The synthesis of 1-(6-alkyl-2-pyridinyl)piperazine derivatives can be achieved through several established routes, often involving the reaction of a 2-halopyridine with a piperazine derivative. The introduction of an alkyl group, such as the hexyl group in 1-(6-hexyl-2-pyridinyl)piperazine, can be accomplished by starting with the appropriately substituted halopyridine.

Table 1: General Synthetic Approaches for 1-(Pyridinyl)piperazine Derivatives

| Reaction Type | Reactants | General Conditions |

| Nucleophilic Aromatic Substitution | 2-Halopyridine, Piperazine | Base, Solvent (e.g., DMSO, DMF) |

| Buchwald-Hartwig Amination | 2-Halopyridine, Piperazine | Palladium catalyst, Ligand, Base |

This table presents generalized synthetic methods and specific conditions may vary.

Precursors in Polymer Chemistry

While direct evidence for the use of 1-(6-hexyl-2-pyridinyl)piperazine in polymer synthesis is not extensively documented, the structural motifs present in the molecule suggest its potential as a monomer or a precursor for functional polymers. The piperazine and pyridine rings can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting material. A Japanese patent describes the preparation of poly-1,4-ethylenepiperazine compounds from piperazine derivatives and dihalogenated alkanes, highlighting the capability of the piperazine ring to undergo polymerization. google.com The bifunctional nature of 1-(6-hexyl-2-pyridinyl)piperazine, with its reactive secondary amine and the potential for functionalization of the pyridine ring, makes it a candidate for the synthesis of condensation polymers or as a building block in the creation of more complex polymer architectures. The hexyl group would likely enhance the solubility of such polymers in nonpolar organic solvents.

Scaffolds for Advanced Materials Development